A Comprehensive Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. By strategically coupling a 3,5-dimethylpyrazole moiety with a nicotinonitrile scaffold, this molecule emerges as a promising platform for the development of novel therapeutic agents. This document details the compound's structural and physicochemical properties, provides a robust and replicable protocol for its synthesis with mechanistic insights, and explores its current and potential applications, particularly in oncology. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Introduction: The Strategic Fusion of Two Pharmacophores
In the landscape of modern drug discovery, the hybridization of known pharmacophores—molecular fragments responsible for a drug's biological activity—is a cornerstone strategy for generating novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile is an exemplary case of such a molecular architecture.
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its derivatives are renowned for a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[1][2] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory) underscores its clinical significance.[2]
The nicotinonitrile (3-cyanopyridine) moiety is not merely a synthetic handle but also a key structural motif in various biologically active molecules.[3][4] It serves as a versatile precursor for a multitude of heterocyclic systems and has been identified in compounds exhibiting potent anti-proliferative, anti-inflammatory, and antimicrobial activities.[4]
The conjugation of these two powerful moieties in 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile creates a unique electronic and steric profile, making it a compelling candidate for library synthesis and screening against various therapeutic targets.
Structural and Physicochemical Properties
The foundational characteristics of a compound are critical for its application in research and development. The key identifiers and properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile are summarized below.
Chemical Structure
The molecule's structure is defined by the C1-N bond linking the pyrazole and pyridine rings.
Chemical Structure of the Topic Compound.
Core Data
All quantitative data for the compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 1134518-34-5 | [5][6] |
| Molecular Formula | C₁₁H₁₀N₄ | [6] |
| Molecular Weight | 198.22 g/mol | [7] |
| Synonyms | 2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile | [6] |
Spectroscopic Characterization Profile
While a dedicated experimental spectrum for this specific compound is not publicly available, its structure allows for a highly accurate prediction of its spectroscopic characteristics based on extensive data from analogous compounds.[8][9][10][11][12] This predicted profile is crucial for researchers to confirm the identity and purity of their synthesized material.
| Technique | Feature | Anticipated Signal | Rationale |
| ¹H NMR | Pyrazole Proton (H4) | Singlet, ~6.0-6.3 ppm | The lone proton on the pyrazole ring is in a distinct electronic environment.[8][9] |
| Pyridine Protons | Multiplets, ~7.5-8.8 ppm | Aromatic protons on the electron-deficient pyridine ring appear downfield. | |
| Methyl Protons | Two singlets, ~2.2-2.6 ppm | The two methyl groups on the pyrazole ring are chemically non-equivalent and will appear as sharp singlets.[8][9] | |
| ¹³C NMR | Nitrile Carbon (C≡N) | ~115-118 ppm | The sp-hybridized carbon of the nitrile group has a characteristic chemical shift.[13] |
| Pyridine Carbons | ~120-155 ppm | Aromatic carbons of the pyridine ring. | |
| Pyrazole Carbons | ~105-150 ppm | Aromatic carbons of the pyrazole ring.[14] | |
| Methyl Carbons | ~11-15 ppm | Aliphatic carbons of the two methyl groups.[14] | |
| FT-IR | C≡N Stretch | Strong, sharp peak at ~2210-2230 cm⁻¹ | This is a highly characteristic and reliable absorption for the nitrile functional group.[10][13] |
| C=N, C=C Stretches | 1500-1620 cm⁻¹ | Aromatic ring stretching vibrations from both the pyridine and pyrazole moieties.[9][10] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 198 | Corresponds to the molecular weight of the compound. |
| Key Fragments | m/z = 96, 95 | Likely fragments corresponding to the dimethylpyrazole cation and related species.[15][16] |
Synthesis and Mechanistic Considerations
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is favored due to the high commercial availability of the starting materials, the robustness of the reaction, and the typically high yields.
Causality of Experimental Design: The SNAr mechanism is predicated on the pyridine ring being "electron-deficient," which is enhanced by the electron-withdrawing nature of the nitrile group. This polarity makes the C2 position, which bears a good leaving group (e.g., a halogen), highly susceptible to attack by a nucleophile. 3,5-Dimethylpyrazole, upon deprotonation by a base, becomes a potent N-nucleophile, perfectly suited for this transformation. The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), thereby liberating the pyrazolate anion and accelerating the reaction rate.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.
A validated workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps and checkpoints for a successful synthesis.
-
Reactor Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.38 g, 10 mmol, 1.0 equiv.).
-
Reagent Addition: Add 3,5-dimethylpyrazole (1.06 g, 11 mmol, 1.1 equiv.) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the 2-chloronicotinonitrile spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate will form.
-
Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a white to off-white crystalline solid.
Safety Considerations
-
Handling: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reagent Hazards: 2-Chloronicotinonitrile is toxic and an irritant. DMF is a reproductive toxin. Based on data for structurally similar compounds, the final product should be handled with care, as it may be harmful if swallowed and cause skin and eye irritation.[11]
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile lies in its potential as a core scaffold for developing new drugs. Its structure is a deliberate combination of two biologically relevant heterocycles.
Conceptual diagram of pharmacophore hybridization.
Anticancer Potential
The most promising application for this scaffold is in oncology. Numerous studies have demonstrated that molecules incorporating both pyrazole and nicotinonitrile motifs exhibit significant cytotoxic effects against various cancer cell lines.[4][10] For instance, newly synthesized heterocyclic candidates containing these moieties have shown potent activity against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines.[4][10] Research on pyrazolyl pyridine conjugates has identified them as potential inhibitors of PIM-1 kinase, an important target in cancer therapy, and as activators of caspases, which induce apoptosis (programmed cell death) in cancer cells.[17] The title compound serves as a foundational structure that can be further functionalized to optimize these anticancer properties.
Other Therapeutic Avenues
Given the broad biological activities of its constituent parts, this scaffold is also a candidate for development in other areas:
-
Anti-inflammatory Agents: The pyrazole core is famous for its role in COX-2 inhibitors.
-
Antimicrobial Agents: Both heterocycles are present in compounds with documented antibacterial and antifungal activity.[2][18]
Conclusion and Future Outlook
2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile is more than just a chemical compound; it is a strategically designed platform for innovation in drug discovery. Its straightforward and high-yielding synthesis makes it readily accessible for further investigation. The confluence of the proven pyrazole pharmacophore and the versatile nicotinonitrile scaffold provides a rich foundation for generating libraries of novel derivatives.
Future research should focus on:
-
Derivatization: Exploring substitutions on both the pyridine and pyrazole rings to build a comprehensive Structure-Activity Relationship (SAR) profile.
-
Biological Screening: Testing new analogues against a wide panel of cancer cell lines and other therapeutic targets, such as kinases and microbial enzymes.
-
Computational Modeling: Using in silico methods to predict binding modes and guide the design of next-generation compounds with improved potency and selectivity.
This technical guide serves as a foundational resource, empowering researchers to harness the full potential of this promising molecular scaffold in their scientific endeavors.
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